molecular formula C22H22ClN3O3 B11299566 1-(Azepan-1-yl)-2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

1-(Azepan-1-yl)-2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

Cat. No.: B11299566
M. Wt: 411.9 g/mol
InChI Key: MXAICDLOYDPGHG-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a chlorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the chlorophenyl group and the azepane ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(Azepan-1-yl)-2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its specific functional groups may play a role.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azepan-1-yl)-2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone stands out due to its combination of an azepane ring, a chlorophenyl group, and an oxadiazole ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone

InChI

InChI=1S/C22H22ClN3O3/c23-17-11-9-16(10-12-17)22-24-21(25-29-22)18-7-3-4-8-19(18)28-15-20(27)26-13-5-1-2-6-14-26/h3-4,7-12H,1-2,5-6,13-15H2

InChI Key

MXAICDLOYDPGHG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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